6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine
CAS No.: 944580-72-7
Cat. No.: VC3249666
Molecular Formula: C12H7BrFN3
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944580-72-7 |
|---|---|
| Molecular Formula | C12H7BrFN3 |
| Molecular Weight | 292.11 g/mol |
| IUPAC Name | 6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-2-1-3-10(14)4-8/h1-7H |
| Standard InChI Key | CKFLPVGAYYSJQX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CN3C=C(C=NC3=N2)Br |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CN3C=C(C=NC3=N2)Br |
Introduction
Basic Information and Physical Properties
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine is identified by CAS number 944580-72-7 and has a molecular formula of C12H7BrFN3. This compound has a molecular weight of 292.11 g/mol and belongs to the larger family of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. The structure features a fused heterocyclic system with specific substitution patterns that contribute to its unique chemical and biological properties.
The physical appearance and properties of this compound are consistent with other members of the imidazo[1,2-a]pyrimidine family. These compounds typically exist as crystalline solids with varying colors ranging from white to pale yellow. The presence of both bromine and fluorine atoms in this particular compound contributes to its distinctive reactivity profile and potential applications in medicinal chemistry.
Structural Features
The imidazo[1,2-a]pyrimidine core of the compound consists of a five-membered imidazole ring fused with a six-membered pyrimidine ring. This bicyclic heterocyclic system provides a rigid scaffold that can engage in various intermolecular interactions. The bromine atom at position 6 serves as an important functional handle for further chemical modifications, while the 3-fluorophenyl group at position 2 contributes to the compound's biological activity profile and physicochemical properties. The presence of these substitution patterns distinguishes this compound from other members of the imidazo[1,2-a]pyrimidine family.
Synthesis Methods
The synthesis of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. Several methodologies have been developed for the preparation of this compound and related derivatives, each with specific advantages and limitations.
Classical Synthetic Approaches
A common method for synthesizing this compound includes the cyclization of 2-aminopyrimidines with 3-fluorobromobenzene derivatives under acidic conditions. This approach often requires strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process. The reaction typically proceeds through the formation of an intermediate that undergoes subsequent intramolecular cyclization to yield the desired imidazo[1,2-a]pyrimidine scaffold.
Another synthetic route involves the preparation of a 6-bromoimidazo[1,2-a]pyrimidine intermediate, which can then be functionalized at the 2-position to introduce the 3-fluorophenyl group. This intermediate can be synthesized using various methods, including those outlined in the literature for related compounds.
Alternative Synthetic Routes
Based on methodologies described for similar compounds, the synthesis of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine could potentially follow routes such as:
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Starting with 5-bromo-pyrimidin-2-ylamine, which can be reacted with chloroacetaldehyde in a saturated aqueous sodium bicarbonate solution at 25°C for 24 hours to form 6-bromoimidazo[1,2-a]pyrimidine . This intermediate can then be further functionalized through appropriate coupling reactions to introduce the 3-fluorophenyl group at position 2.
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Alternatively, a suspension of 2-amino-5-bromopyrimidine, bromoacetaldehyde diethyl acetal, and hydrobromic acid in ethanol can be heated to 80°C in a sealed tube for 16 hours to yield 6-bromoimidazo[1,2-a]pyrimidine . Again, subsequent functionalization would be required to introduce the 3-fluorophenyl moiety.
The table below summarizes some key reaction conditions for synthesizing the 6-bromoimidazo[1,2-a]pyrimidine intermediate:
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to the development of more efficient routes to imidazo[1,2-a]pyrimidine derivatives. These include multicomponent reactions, tandem processes, and various carbon-carbon and carbon-nitrogen bond-forming strategies . Such approaches might be applicable to the synthesis of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine, potentially offering advantages in terms of efficiency, yield, and environmental impact.
Chemical Properties and Reactivity
The chemical reactivity of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine is determined by its heterocyclic structure and the presence of specific functional groups.
Reactivity of Functional Groups
The bromine atom at position 6 serves as an excellent leaving group, making the compound amenable to various substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions can be employed to introduce diverse functional groups at this position, enabling structural diversification.
The 3-fluorophenyl group at position 2 contributes to the compound's electronic properties and can participate in reactions typical of aromatic fluorides. The fluorine atom can influence the reactivity of the phenyl ring through both inductive and resonance effects, potentially leading to regioselective reactions.
Biological Activity and Applications
The imidazo[1,2-a]pyrimidine scaffold is known for its diverse biological activities, and the specific substitution pattern in 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine contributes to its unique biological profile.
Structure-Activity Relationships
The biological activity of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine is influenced by its structural features. The bromine atom at position 6 can enhance binding to specific biological targets, while the 3-fluorophenyl group at position 2 may contribute to increased metabolic stability and improved target selectivity. The combination of these structural elements creates a unique pharmacophore that can interact with various biological receptors and enzymes.
Studies on related compounds have shown that modifications at specific positions of the imidazo[1,2-a]pyrimidine scaffold can significantly impact biological activity. For instance, research on similar heterocyclic systems has revealed that substitutions at positions 2, 3, and 6 often have the most pronounced effects on biological properties .
Research and Development Applications
Beyond its potential therapeutic applications, 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine has several other potential applications in research and development.
Chemical Probes and Tool Compounds
The compound can serve as a valuable chemical probe for investigating biological systems and pathways. Its specific structural features allow it to interact with various biological targets, making it useful for elucidating molecular mechanisms and identifying new therapeutic targets.
Building Block in Chemical Synthesis
The reactivity of the bromine atom at position 6 makes 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine an excellent building block for synthesizing more complex molecules. It can be used as a key intermediate in the preparation of compound libraries for drug discovery efforts, enabling the exploration of structure-activity relationships and the identification of novel bioactive molecules.
Comparison with Structurally Related Compounds
Understanding the similarities and differences between 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine, including:
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6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine: This compound differs only in the position of the fluorine atom on the phenyl ring (para instead of meta). This subtle change can significantly affect the compound's biological activity and physicochemical properties.
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6-Bromo-2-phenylimidazo[1,2-a]pyrimidine: This analog lacks the fluorine substituent on the phenyl ring, which can influence lipophilicity, metabolic stability, and target binding.
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6-Bromoimidazo[1,2-a]pyrimidine: This simpler derivative lacks the phenyl substitution at position 2, serving as a common intermediate in the synthesis of more complex analogs.
The table below compares key features of these related compounds:
| Compound | Key Structural Features | Potential Distinctive Properties |
|---|---|---|
| 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine | Bromine at position 6, 3-fluorophenyl at position 2 | Enhanced target binding, metabolic stability |
| 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine | Bromine at position 6, 4-fluorophenyl at position 2 | Different electronic distribution, altered binding profile |
| 6-Bromo-2-phenylimidazo[1,2-a]pyrimidine | Bromine at position 6, phenyl at position 2 | Reduced metabolic stability, different pharmacokinetics |
| 6-Bromoimidazo[1,2-a]pyrimidine | Bromine at position 6, no substitution at position 2 | Versatile intermediate, reduced steric bulk |
Functional Analogs
Beyond structural analogs, there are compounds that, while structurally distinct, share functional similarities with 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine. These include other heterocyclic systems that target similar biological pathways or display comparable pharmacological profiles. Understanding these functional relationships can guide the development of new therapeutic agents with improved properties.
Future Research Directions
Research on 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine and related compounds continues to evolve, with several promising directions for future investigation.
Medicinal Chemistry Optimization
Further optimization of the structure could lead to improved biological activity and pharmacokinetic properties. This might involve:
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Exploration of alternative substituents at position 6 to replace the bromine atom
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Investigation of different substitution patterns on the phenyl ring
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Introduction of additional functional groups at other positions of the imidazo[1,2-a]pyrimidine core
Mechanism of Action Studies
Detailed investigations into the molecular mechanisms underlying the biological activities of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine would provide valuable insights for drug development. These could include binding studies, crystallographic analyses, and computational modeling to elucidate interaction modes with specific biological targets.
Development of More Efficient Synthetic Routes
The continuing development of more efficient, sustainable, and scalable synthetic methods for preparing 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine and related compounds remains an important research goal. This includes the exploration of catalytic methods, flow chemistry approaches, and green chemistry principles to minimize environmental impact and maximize efficiency.
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